molecular formula C8H2ClF6N3 B1487230 3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine CAS No. 2231675-69-5

3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

Cat. No.: B1487230
CAS No.: 2231675-69-5
M. Wt: 289.56 g/mol
InChI Key: WDAPYATZYLMWRS-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is a complex organic compound characterized by its multiple halogen atoms and a diazirin ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of trifluoromethyl groups and chloro substituents. Advanced techniques such as halogenation and diazirination are employed to achieve the desired structure.

Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and specific reagents is crucial to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups and chloro substituents play a crucial role in its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

  • 2-(Trifluoromethyl)-3H-diazirin-3-yl)pyridine

  • 3-(Trifluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness: 3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine stands out due to its combination of halogen atoms and the presence of a diazirin ring, which is relatively rare in organic compounds.

Biological Activity

3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine, identified by its CAS number 2231675-69-5, is a compound of significant interest due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its synthesis, photochemical properties, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C8H2ClF6N3C_8H_2ClF_6N_3 and a molecular weight of 289.57 g/mol. Its structure includes a pyridine ring substituted with both chloro and trifluoromethyl groups, alongside a diazirine moiety, which is known for its photoreactive properties.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC8H2ClF6N3C_8H_2ClF_6N_3
Molecular Weight289.57 g/mol
CAS Number2231675-69-5
Purity95%

Synthesis

The synthesis of this compound involves the introduction of trifluoromethyl and chloro groups onto a pyridine core, followed by the incorporation of the diazirine moiety. The synthetic pathway typically employs methods such as nucleophilic substitution and diazotransfer reactions to achieve the desired structure.

Photolabeling Applications

One of the primary applications of diazirine compounds is their use as photolabels in biological research. Upon UV irradiation, diazirines can generate highly reactive carbene species that can covalently bond to nearby biomolecules, allowing for the study of protein interactions and localization.

Case Study: Photolabeling in Anesthetic Research
Research has demonstrated the utility of diazirine derivatives in probing the binding sites of general anesthetics on ligand-gated ion channels. For instance, derivatives like TDBzl-etomidate have been shown to effectively photoincorporate into specific subunits of receptors, providing insights into their mechanisms of action .

Table 2: Photolabeling Efficiency

CompoundBinding SiteEfficiency (%)
TDBzl-etomidateGABAA Receptor70
BzBzl-etomidateNicotinic Receptor65

Stability Studies

Stability under various conditions is crucial for the practical application of these compounds. Studies using 19F^{19}F NMR have shown that photolabels maintain integrity under ambient light but degrade when exposed to UV light over time.

Table 3: Stability Under Light Exposure

Exposure TypeDays Exposed% Diazirine Intact
Ambient Light0100
778.1
1458.1
UV Light0100
1<50

The mechanism by which this compound exerts its biological activity primarily revolves around its ability to form covalent bonds with nucleophilic sites on proteins upon light activation. This property enables researchers to map out protein interactions in complex biological systems.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF6N3/c9-4-1-3(7(10,11)12)2-16-5(4)6(17-18-6)8(13,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAPYATZYLMWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2(N=N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 2
3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
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3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 4
3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 5
3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Reactant of Route 6
3-Chloro-5-(trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine

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